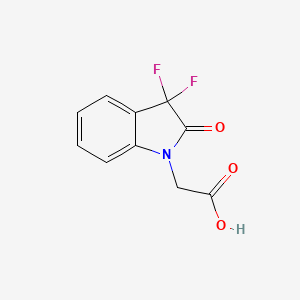

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,3-difluoro-2-oxoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO3/c11-10(12)6-3-1-2-4-7(6)13(9(10)16)5-8(14)15/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIHEGXZOMSHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbonylation of Difluorobenzyl Halides

This method involves synthesizing the key difluorophenylacetic acid intermediate via a carbonylation process of difluorobenzyl halides, which are prepared through photohalogenation of difluorotoluene derivatives.

Photohalogenation: Difluorotoluene is subjected to ultraviolet irradiation in the presence of chlorine or bromine, often using carbon tetrachloride as a solvent or under solvent-free conditions, to produce difluorobenzyl halides (chlorides or bromides).

Carbonylation Reaction: The difluorobenzyl halide reacts with carbon monoxide in the presence of a catalyst, typically cobalt tetracarbonyl sodium, under mild conditions (around 30-40°C). The reaction proceeds via a carbonyl insertion mechanism, directly yielding the corresponding difluorophenylacetic acid.

- This method is advantageous due to its simplicity, high yield (around 65%), and mild conditions, making it suitable for industrial scale-up.

Photohalogenation Followed by Carbonylation

This approach emphasizes the photohalogenation step to generate difluorobenzyl halides, which are then converted into the target acid through catalytic carbonylation.

Photohalogenation: Using ultraviolet light, difluorotoluene reacts with halogen sources (Cl₂ or Br₂) to produce difluorobenzyl halides.

Carbonylation: The halides are subjected to carbon monoxide in the presence of cobalt tetracarbonyl sodium, under mild conditions, to afford the difluorophenylacetic acid directly.

- Fewer reaction steps

- Mild reaction conditions

- High selectivity and yield

- Compatibility with industrial processes

Alternative Synthetic Routes Using Organometallic Intermediates

Other strategies involve multi-step syntheses starting from readily available aromatic compounds like difluorobenzene derivatives, utilizing Grignard reactions, reduction, and hydrolysis.

Grignard Reaction: Difluorobenzene reacts with magnesium to form a Grignard reagent, which then reacts with aldehydes to form difluorophenylmethanols.

Oxidation: Sulfur oxychloride or other oxidants convert intermediates to difluorobenzonitriles, which upon hydrolysis yield the acid.

Environmental Concerns: These routes involve toxic reagents like sodium cyanide, making them less favorable for large-scale production due to safety and environmental issues.

Synthesis via Indole Derivatives

While the primary focus here is on the phenylacetic acid, related indole derivatives such as oxindoles can be synthesized via multi-step pathways involving:

- Friedel-Crafts reactions to introduce substitution patterns on indole rings.

- Oxidation of indoline derivatives to indoles.

- Fluorination at the 3-position using reagents like diethylaminosulfur trifluoride (DAST), leading to 3,3-difluoro-2-oxindoles, which can be further transformed into the target compounds.

Note: These methods are more relevant for synthesizing indole-based compounds rather than direct preparation of the acetic acid.

Data Summary Table

| Method | Starting Material | Key Reactions | Catalysts | Conditions | Yield | Environmental Impact |

|---|---|---|---|---|---|---|

| Carbonylation of Difluorobenzyl Halides | Difluorotoluene derivatives | Photohalogenation + Carbonylation | Cobalt tetracarbonyl sodium | 30–40°C, CO pressure ~1.3 atm | ~65% | Low, mild conditions |

| Photohalogenation + Carbonylation | Difluorotoluene | UV halogenation + CO insertion | Same as above | Similar mild conditions | Similar | Favorable |

| Organometallic Route | Difluorobenzene derivatives | Grignard + Oxidation | Mg, oxidants | Reflux, inert atmosphere | Variable | Less favorable due to toxicity |

| Indole Derivative Pathway | Isatin derivatives | Friedel-Crafts + Oxidation | Strong acids | Reflux, acid catalysis | Moderate | Moderate, depends on reagents |

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The oxo group can be further oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the difluoro group.

Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown inhibitory activity against influenza A with IC50 values in the micromolar range. Additionally, some compounds derived from this acid have been reported to be several-fold more effective than established pro-apoptotic agents in inducing cancer cell death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that fluorinated imines and hydrazones related to this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria . These activities are comparable to standard antibiotics like ampicillin, highlighting the potential for developing new antimicrobial agents based on this structure .

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies illustrate the applications of this compound:

Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for drug development:

- Cancer Treatment : Due to its cytotoxicity towards cancer cells and ability to inhibit key enzymes involved in tumor growth.

- Antibiotic Development : Its efficacy against resistant bacterial strains suggests it could be developed into new antibiotic therapies.

- Anti-inflammatory Drugs : The ability to inhibit cyclooxygenase enzymes indicates potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism by which 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Fluorination: The 3,3-difluoro substitution in the target compound enhances electronegativity and steric effects compared to mono-fluorinated (e.g., 7-F in ) or non-fluorinated analogs. This likely improves metabolic stability and binding affinity .

Key Observations :

- Multicomponent Reactions: Analogues like 2-(2-(4-methoxyphenyl)furoquinolin-3-yl)acetic acid are synthesized via atom-economical multicomponent reactions (MCRs) using Meldrum’s acid , whereas the target compound may require fluorinated precursors and Fe-mediated reduction .

- Yield Challenges : Fluorinated intermediates often exhibit lower yields (e.g., 43% in ) due to the complexity of introducing fluorine atoms.

Physicochemical Properties

Table 3: Physicochemical Data

*Predicted using fragment-based methods.

†Estimated based on fluorine’s lipophilicity contribution (+0.25 per F).

Key Observations :

- Fluorine Impact: The 3,3-difluoro substitution increases lipophilicity (LogP ~1.5) compared to non-fluorinated analogs (e.g., LogP 1.2 for ), enhancing membrane permeability.

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability, as seen in related MCR products with melting points >270°C .

Biological Activity

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant findings from recent studies.

Chemical Structure

The compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The presence of the difluoro group and the oxoindoline moiety contributes to its unique properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxoindoline compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium species. The structure-activity relationship suggests that modifications in the substituents can enhance antimicrobial potency .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as HeLa and A549. The IC50 values for these compounds were found to be in the micromolar range, indicating moderate potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| Similar oxoindoline derivative | A549 | 17 |

Neuroprotective Effects

There is emerging evidence suggesting that oxoindoline derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from oxidative stress. However, specific data on this compound's neuroprotective effects remain limited and warrant further investigation .

Structure-Activity Relationship (SAR)

The SAR analysis of oxoindoline derivatives indicates that both the difluoro substitution and the acetic acid functional group play critical roles in enhancing biological activity. Variations in these groups can lead to significant changes in pharmacological profiles:

- Fluorine Substitution : The presence of fluorine atoms often increases lipophilicity and can enhance binding affinity to biological targets.

- Acetic Acid Moiety : This functional group may contribute to solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Studies

Several case studies highlight the potential of oxoindoline derivatives in drug development:

- Antimycobacterial Activity : A study demonstrated that a related compound showed remarkable inhibitory activity against multiple Mycobacterium strains, emphasizing the therapeutic potential of this class of compounds .

- Cytotoxicity Evaluation : Another investigation assessed a series of oxoindoline derivatives for their cytotoxic effects on cancer cell lines, revealing a correlation between structural modifications and increased potency .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid in laboratory settings?

- Answer : The compound is classified as hazardous under OSHA HCS standards. Key precautions include:

- Personal Protective Equipment (PPE) : Use safety goggles, gloves, and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is advised if dust or aerosols form .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation risks .

- First Aid : For skin contact, wash thoroughly with soap and water. For eye exposure, rinse for ≥15 minutes with water. Immediate medical consultation is required for ingestion or severe irritation .

- Storage : Store in a sealed container away from incompatible substances (e.g., strong oxidizers) .

Q. How can the structural and vibrational properties of this compound be characterized experimentally?

- Answer : Use spectroscopic techniques such as:

- FT-IR and FT-Raman : To identify functional groups (e.g., C=O stretch at ~1697 cm⁻¹, C-F vibrations) and confirm the indolinone-acetic acid framework .

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve proton environments (e.g., indole NH, acetic acid CH₂) and verify fluorination patterns .

- X-ray Crystallography : For precise determination of bond lengths, angles, and crystal packing, as demonstrated for structurally similar indole derivatives .

Q. What synthetic routes are available for preparing fluorinated oxindole derivatives like this compound?

- Answer : Two validated methods include:

- Fluorination of 3-acetyl-2-oxindoles : Use N-fluorobenzenesulfonimide under Lewis acid catalysis to introduce difluoro groups at the 3-position .

- Base-Promoted Alkylation : React fluorinated oxindole enolates (generated with Triton B) with alkyl halides or Michael acceptors to functionalize the 3-position .

Advanced Research Questions

Q. How can computational methods aid in predicting the electronic properties of this compound?

- Answer : Density Functional Theory (DFT) calculations can:

- Model molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

- Simulate vibrational spectra to cross-validate experimental FT-IR/Raman data .

- Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction design .

Q. What strategies address contradictions in reported synthetic yields or purity for fluorinated oxindoles?

- Answer :

- Analytical Cross-Validation : Use HPLC or LC-MS to assess purity, especially when suppliers (e.g., Sigma-Aldrich) do not provide analytical data .

- Reaction Optimization : Adjust catalysts (e.g., Pd(OAc)₂ for allylation) or bases (e.g., LiOtBu) to improve reproducibility in deacylative alkylation .

- In Situ Monitoring : Employ techniques like TLC or in-line FT-IR to track reaction progress and intermediates .

Q. How does fluorination at the 3-position influence the compound’s biological or catalytic activity?

- Answer : Fluorine’s electronegativity and steric effects:

- Enhance metabolic stability by blocking oxidation sites, as seen in related indole derivatives .

- Modify binding affinity in enzyme inhibitors (e.g., kinase targets) due to altered electronic profiles .

- Influence catalytic activity in metal complexes, as demonstrated in tin(II) complexes of isoindole-acetic acids .

Q. What are the challenges in scaling up fluorinated oxindole synthesis while maintaining regioselectivity?

- Answer : Key challenges include:

- Byproduct Formation : Minimize via controlled temperature and stoichiometry, particularly in fluorination steps .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but require careful removal due to toxicity .

- Catalyst Recovery : Use immobilized catalysts or flow chemistry to enhance scalability, as proposed in ICReDD’s reaction design frameworks .

Methodological Notes

- Safety : Always cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., Indagoo, Sigma-Aldrich) for updated hazard classifications .

- Synthesis : Prioritize routes with >80% yields and explicit spectroscopic validation .

- Data Interpretation : Resolve structural ambiguities using combined experimental-computational approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.